molecular formula C20H17N3 B5485387 3-(4-Dimethylaminophenyl)benzo[f]quinazoline

3-(4-Dimethylaminophenyl)benzo[f]quinazoline

Cat. No.: B5485387
M. Wt: 299.4 g/mol
InChI Key: GBGROYFHCSRCGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dimethylaminophenyl)benzo[f]quinazoline typically involves the condensation of 2-aminobenzophenone with 4-dimethylaminobenzaldehyde. The reaction is catalyzed by an acid or base and proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazoline ring . Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Dimethylaminophenyl)benzo[f]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorosulfonic acid for sulfonation reactions.

Major Products Formed

Scientific Research Applications

3-(4-Dimethylaminophenyl)benzo[f]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Dimethylaminophenyl)benzo[f]quinazoline involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Dimethylaminophenyl)benzo[f]quinazoline is unique due to its specific substitution pattern and the presence of both dimethylamino and benzo[f]quinazoline moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-benzo[f]quinazolin-3-yl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3/c1-23(2)16-10-7-15(8-11-16)20-21-13-18-17-6-4-3-5-14(17)9-12-19(18)22-20/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGROYFHCSRCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346900
Record name 3-(4-Dimethylaminophenyl)benzo[f]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68725-81-5
Record name 3-(4-Dimethylaminophenyl)benzo[f]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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